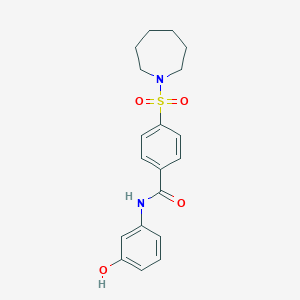![molecular formula C20H20N2O3S2 B285352 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B285352.png)
6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, also known as compound X, is a synthetic derivative of thiazolopyrimidine. This compound has gained significant attention from the scientific community due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is its anti-inflammatory properties. Studies have shown that 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X can inhibit the production of inflammatory cytokines, which can help in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X is not fully understood. However, studies have shown that it can inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines. By inhibiting the activity of PDE4, 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X can reduce the production of inflammatory cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X can reduce inflammation and pain in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease. However, further studies are needed to determine the biochemical and physiological effects of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X is its ability to inhibit the activity of PDE4, which is involved in the production of inflammatory cytokines. This makes it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X. One of the most promising directions is the development of more potent derivatives of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X that can be used in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the long-term effects of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X in humans. Finally, studies are needed to determine the potential applications of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X in the treatment of other diseases such as cancer and cardiovascular diseases.
Conclusion:
Compound X is a synthetic derivative of thiazolopyrimidine that has gained significant attention from the scientific community due to its potential applications in the field of medicine. Its ability to inhibit the activity of PDE4 makes it a promising candidate for the treatment of various inflammatory diseases. However, further studies are needed to determine its long-term effects in humans and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X involves the reaction of 2-naphthylsulfonyl chloride with 2-amino-4-methyl-5-ethylthiazole followed by the addition of methyl vinyl ketone. The reaction mixture is then heated to produce 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X. The yield of the synthesis process is approximately 60%.
Propriétés
Formule moléculaire |
C20H20N2O3S2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
6-ethyl-7-methyl-3-(naphthalen-2-ylsulfonylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-18-13(2)21-20-22(19(18)23)16(11-26-20)12-27(24,25)17-9-8-14-6-4-5-7-15(14)10-17/h4-10,16H,3,11-12H2,1-2H3 |
Clé InChI |
CANVNWYGCNGOES-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
SMILES canonique |
CCC1=C(N=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)
![2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285272.png)
![2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285273.png)
![2-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}benzamide](/img/structure/B285274.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)

![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)